
9H-Purin-6-amine, 2-chloro-9-(phenylmethyl)-N-(4-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purin-6-amine, 2-chloro-9-(phenylmethyl)-N-(4-(trifluoromethyl)phenyl)- is a synthetic compound that belongs to the purine family. This compound is characterized by the presence of a purine ring system substituted with a chloro group at the 2-position, a phenylmethyl group at the 9-position, and a trifluoromethylphenyl group at the N-position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 2-chloro-9-(phenylmethyl)-N-(4-(trifluoromethyl)phenyl)- typically involves multiple steps. One common method includes the chlorination of 6-aminopurine to introduce the chloro group at the 2-position. This is followed by the alkylation of the 9-position with a phenylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these reactions include chlorinating agents, alkylating agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Types of Reactions
9H-Purin-6-amine, 2-chloro-9-(phenylmethyl)-N-(4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purines .
Applications De Recherche Scientifique
9H-Purin-6-amine, 2-chloro-9-(phenylmethyl)-N-(4-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9H-Purin-6-amine, 2-chloro-9-(phenylmethyl)-N-(4-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. The chloro group at the 2-position and the trifluoromethylphenyl group at the N-position play crucial roles in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroadenine: Similar in structure but lacks the phenylmethyl and trifluoromethylphenyl groups.
9-Benzyl-2-chloro-9H-purin-6-ylamine: Similar but with different substituents at the N-position.
Uniqueness
The unique combination of substituents in 9H-Purin-6-amine, 2-chloro-9-(phenylmethyl)-N-(4-(trifluoromethyl)phenyl)- imparts distinct chemical and biological properties, making it valuable for specific research applications .
Propriétés
Numéro CAS |
125802-45-1 |
|---|---|
Formule moléculaire |
C19H13ClF3N5 |
Poids moléculaire |
403.8 g/mol |
Nom IUPAC |
9-benzyl-2-chloro-N-[4-(trifluoromethyl)phenyl]purin-6-amine |
InChI |
InChI=1S/C19H13ClF3N5/c20-18-26-16(25-14-8-6-13(7-9-14)19(21,22)23)15-17(27-18)28(11-24-15)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,25,26,27) |
Clé InChI |
KGBLPVPGCZAJQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


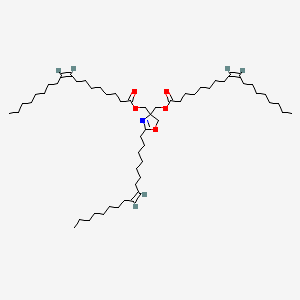
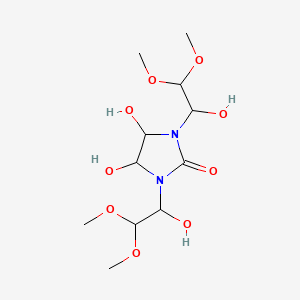

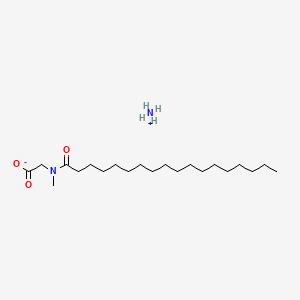
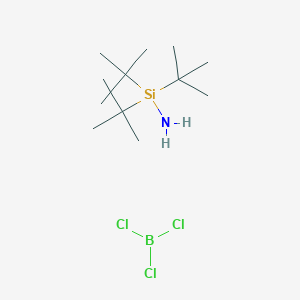
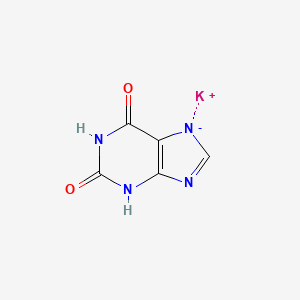

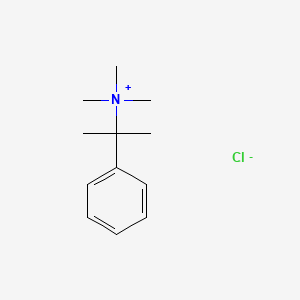
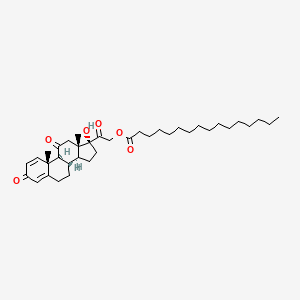

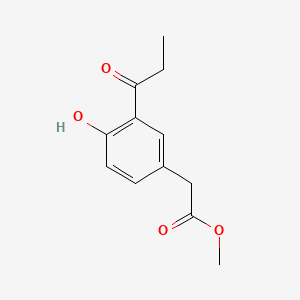

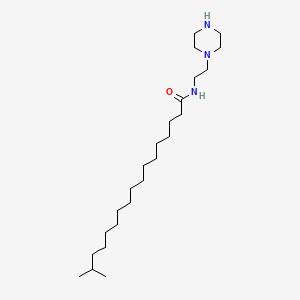
![[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane](/img/structure/B12674100.png)
